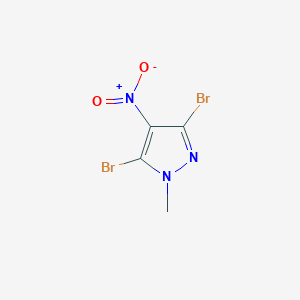
3,5-二溴-1-甲基-4-硝基-1H-吡唑
描述
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cyclization reactions and the use of catalysts. For example, the oxidative cyclization of 1-phenylhydrazono chromen-2-ones with copper acetate as a catalyst leads to the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . Similarly, nitration reactions are used to introduce nitro groups into the pyrazole ring, as seen in the synthesis of 3,4,5-trinitro-1H-pyrazole . These methods could potentially be adapted for the synthesis of "3,5-dibromo-1-methyl-4-nitro-1H-pyrazole" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the molecular and crystal structure of pyrazole derivatives. For instance, the structure of 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole was elucidated using X-ray diffraction, revealing its monoclinic space group and molecular geometry . The molecular structures of pyrazole derivatives can exhibit various conformations and intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for their supramolecular assembly .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, including nucleophilic substitution. For example, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and other nucleophiles, leading to the substitution of the nitro group and the formation of dinitropyrazoles . The reactivity of these compounds can be influenced by the nature and position of substituents on the pyrazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. Theoretical studies using density functional theory (DFT) can predict properties such as band gap, thermodynamic properties, and detonation performance . Experimental techniques like IR, NMR, and vibrational spectroscopy provide insights into the vibrational frequencies, chemical shifts, and stability of the molecules . These properties are essential for understanding the behavior of pyrazole compounds in different environments and for their potential applications.
科学研究应用
反应性研究:Dalinger等人(2013年)探讨了3,4,5-三硝基-1H-吡唑及其N-甲基衍生物的反应性,为这些化合物的亲核取代反应提供了见解。这项研究有助于理解吡唑衍生物的化学行为,包括3,5-二溴-1-甲基-4-硝基-1H-吡唑(Dalinger et al., 2013)。
化学相互作用:Khaliullin等人(2020年)研究了2-氯甲基硫环丙烷与3,5-二溴-4-硝基吡唑的相互作用。这项研究有助于理解吡唑衍生物在不同条件下的重排过程和产物形成(Khaliullin et al., 2020)。
爆轰性能:Ravi等人(2010年)对氨基、甲基和硝基取代的3,4,5-三硝基-1H-吡唑的结构和爆轰性能进行了理论研究。这项研究对评估这些化合物作为高能材料的潜力至关重要(Ravi et al., 2010)。
氢键结构:Portilla等人(2007年)分析了甲基4-(5-氨基-3-苯基-1H-吡唑-1-基)-3-硝基苯甲酸酯及相关化合物中的氢键结构。了解这些氢键结构有助于研究吡唑基化合物的分子相互作用和稳定性(Portilla et al., 2007)。
药物和化学应用:Volkova等人(2021年)探讨了4-硝基吡唑在制药工业和化学中的应用,突出了它们的生物活性和反应性。这项研究强调了吡唑衍生物,包括3,5-二溴-1-甲基-4-硝基-1H-吡唑的广泛应用潜力(Volkova et al., 2021)。
作用机制
Target of Action
The primary targets of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole . .
属性
IUPAC Name |
3,5-dibromo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2N3O2/c1-8-4(6)2(9(10)11)3(5)7-8/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMQVDHYFOWDLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)Br)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628910 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dibromo-1-methyl-4-nitro-1H-pyrazole | |
CAS RN |
155600-99-0 | |
| Record name | 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50628910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)
![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)
![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)





![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B1322930.png)

